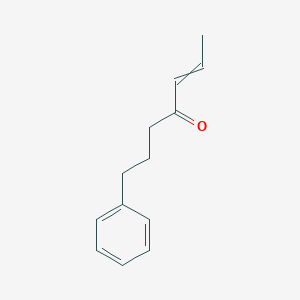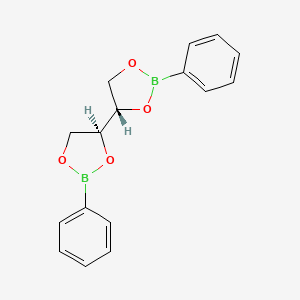
(4S)-2,2'-Diphenyl-4,4'-bi-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes two phenyl groups and a dioxaborolane ring. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a suitable diol under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include various boronic acids, esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, electronic materials, and other industrial products.
Mécanisme D'action
The mechanism of action of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, electrophiles, and other reactive species, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in similar reactions.
2,2’-Bipyridine: A ligand with a similar structure but different reactivity.
Dioxaborolane derivatives: Compounds with variations in the substituents on the dioxaborolane ring.
Uniqueness
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is unique due to its specific combination of phenyl groups and dioxaborolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
71185-04-1 |
|---|---|
Formule moléculaire |
C16H16B2O4 |
Poids moléculaire |
293.9 g/mol |
Nom IUPAC |
(4S)-2-phenyl-4-[(4S)-2-phenyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-3-7-13(8-4-1)17-19-11-15(21-17)16-12-20-18(22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
Clé InChI |
NXBKOCIJFFQUKQ-HOTGVXAUSA-N |
SMILES isomérique |
B1(OC[C@H](O1)[C@@H]2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
B1(OCC(O1)C2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
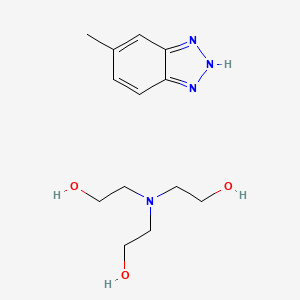
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)

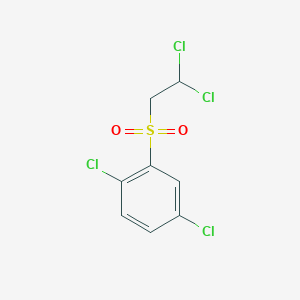
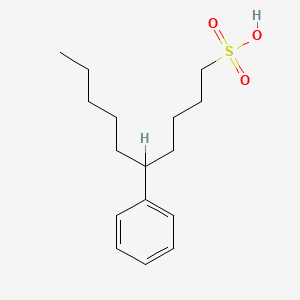
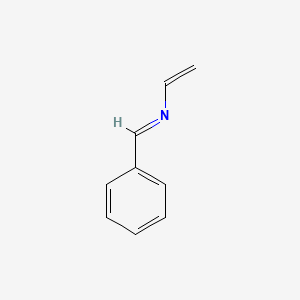

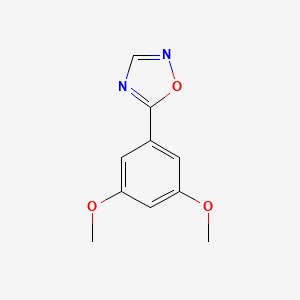
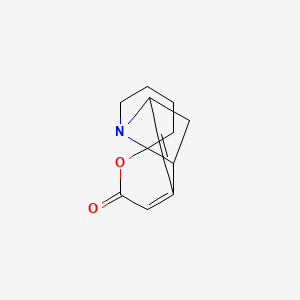
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
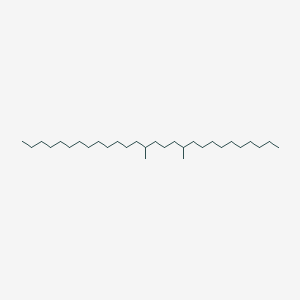
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
